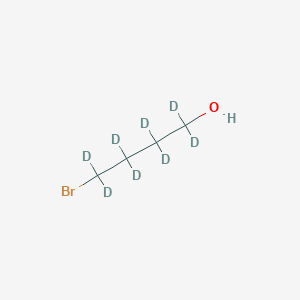

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 typically involves the deuteration of 4-Bromobutan-1-ol. This can be achieved through a series of reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and techniques to achieve high yields and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and the concentration of deuterated reagents.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The bromine atom can be reduced to form a deuterated butanol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Deuterated butanone.

Reduction: Deuterated butanol.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other deuterated compounds.

Biology: Employed in metabolic studies to trace the incorporation of deuterium in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the production of deuterated materials for various industrial applications.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms can influence the compound’s reactivity and stability, while the bromine atom can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutane: Similar structure but lacks the hydroxyl group.

4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-2-ol: Similar but with the hydroxyl group on the second carbon.

4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-one: Similar but with a carbonyl group instead of a hydroxyl group.

Uniqueness

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is unique due to its specific placement of deuterium atoms and the presence of both a bromine atom and a hydroxyl group. This combination of features makes it particularly useful for specific types of chemical reactions and applications in research.

Activité Biologique

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is a deuterated derivative of 4-bromo-1-butanol. Its unique isotopic composition enhances its utility in various chemical and biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, metabolic pathways, and applications in research.

- Molecular Formula : C₄H₉BrO

- Deuterium Content : 99 atom % D

- Molecular Weight : 161.067 g/mol

- Density : 1.53 g/cm³

- Boiling Point : 190.932°C at 760 mmHg

- Flash Point : 92.102°C

4-Bromo-1-butanol-D8 plays a significant role in biochemical reactions and is particularly valuable as a tracer in drug development processes. The deuterium labeling allows for precise quantitation during metabolic studies. Key interactions include:

- Cytochrome P450 Enzymes : This compound interacts with cytochrome P450 enzymes involved in the oxidative metabolism of many xenobiotics. Understanding these interactions is crucial for elucidating its metabolic pathways and potential effects on drug metabolism.

Table 1: Comparison of Biological Activity with Non-Deuterated Counterpart

| Property | 4-Bromo-1-butanol-D8 | 4-Bromo-1-butanol |

|---|---|---|

| Interaction with Cytochrome P450 | Yes | Yes |

| Stability in Metabolic Studies | Higher | Lower |

| Quantitative Analysis | Enhanced | Standard |

Cellular Effects

Research indicates that 4-Bromo-1-butanol-D8 influences several cellular processes:

- Cell Signaling : It affects the activity of kinases and transcription factors, leading to changes in gene expression profiles.

- Metabolic Flux : By modulating the activity of metabolic enzymes, it impacts overall cellular metabolism.

Metabolic Pathways

The compound is involved in various metabolic pathways primarily through interactions with cytochrome P450 enzymes. The presence of deuterium can influence the rate and extent of metabolic reactions. Notable metabolic products include:

- Oxidation Products : Deuterated butanone.

- Reduction Products : Deuterated butanol.

- Substitution Products : Various deuterated derivatives depending on the nucleophile used.

Study 1: Drug Metabolism Tracing

In a study examining drug metabolism, researchers utilized 4-Bromo-1-butanol-D8 as a tracer to monitor its incorporation into metabolic pathways. The results demonstrated that the compound significantly altered the pharmacokinetics of co-administered drugs by interacting with cytochrome P450 enzymes, leading to enhanced understanding of drug-drug interactions .

Study 2: Toxicological Assessment

In animal models, varying doses of 4-Bromo-1-butanol-D8 were administered to assess toxicity levels. Lower doses exhibited minimal adverse effects; however, higher concentrations resulted in significant toxicological responses. This study highlighted the importance of dosage optimization in therapeutic applications.

Propriétés

IUPAC Name |

4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLYRDVTMMSIP-SVYQBANQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.